An In-depth Technical Guide to the Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid from Tartaric Acid
An In-depth Technical Guide to the Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid from Tartaric Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1H-imidazole-4,5-dicarboxylic acid, a valuable heterocyclic building block, utilizing tartaric acid as a readily available starting material. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. The guide delves into the historical context of the synthesis, a detailed and validated experimental protocol, a discussion of the reaction mechanism, and the significant applications of the final product. Particular emphasis is placed on the practical aspects of the synthesis, including safety considerations and characterization of the product.
Introduction: The Significance of 1H-Imidazole-4,5-dicarboxylic Acid
1H-Imidazole-4,5-dicarboxylic acid is a versatile organic compound that has garnered significant interest due to its utility as a precursor in the synthesis of a wide array of functional molecules. Its rigid, planar structure, coupled with the presence of multiple coordination sites—two nitrogen atoms in the imidazole ring and four oxygen atoms in the two carboxylic acid groups—makes it an exceptional ligand for the construction of metal-organic frameworks (MOFs). These materials exhibit porous structures with applications in gas storage, separation, and catalysis.
In the realm of medicinal chemistry and drug development, the imidazole scaffold is a well-recognized "privileged structure" due to its presence in numerous biologically active compounds. 1H-Imidazole-4,5-dicarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, amides derived from this acid have shown stimulating effects on the central nervous system and have been explored as sedatives.[1][2] Furthermore, it is a key building block for the preparation of 4-aminoimidazole-5-carboxylic acid, an essential intermediate in purine biosynthesis, and for the creation of semi-synthetic penicillins and cephalosporins with potent antibacterial activity.[1][2]
The synthesis of 1H-imidazole-4,5-dicarboxylic acid from tartaric acid represents a classic and reliable method to access this important molecule. This guide will provide a detailed exposition of this synthetic route, empowering researchers to confidently reproduce and potentially innovate upon this established chemistry.
The Synthetic Pathway: From Tartaric Acid to 1H-Imidazole-4,5-dicarboxylic Acid
The overall synthetic strategy involves a two-step process, commencing with the nitration of tartaric acid to form the key intermediate, tartaric acid dinitrate. This is followed by a ring-forming condensation reaction with ammonia and formaldehyde, which constructs the imidazole ring system. This latter step is a variation of the well-established Debus-Radziszewski imidazole synthesis.
Diagram of the Overall Synthetic Workflow:
Caption: Synthetic workflow for 1H-imidazole-4,5-dicarboxylic acid.
Detailed Experimental Protocol
This protocol is adapted from the well-established procedure published in Organic Syntheses, which provides a reliable and scalable method for the preparation of 1H-imidazole-4,5-dicarboxylic acid.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| d-Tartaric Acid | C₄H₆O₆ | 150.09 | ≥99% |
| Nitric Acid (70%) | HNO₃ | 63.01 | ACS Grade |
| Fuming Nitric Acid | HNO₃ | 63.01 | ≥90% |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ACS Grade |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | ACS Grade |
| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | ACS Grade |
| Hydrochloric Acid (37%) | HCl | 36.46 | ACS Grade |
| Ethanol | C₂H₅OH | 46.07 | 95% |
| Methanol | CH₃OH | 32.04 | ACS Grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade |
Step 1: Synthesis of Tartaric Acid Dinitrate
Safety First: This step involves the use of strong, corrosive, and oxidizing acids. It is imperative to perform this procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.
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Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 200 g (1.33 moles) of powdered d-tartaric acid.
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Addition of Nitric Acid: To the tartaric acid, successively add 432 mL of concentrated nitric acid (sp. gr. 1.42) and 432 mL of fuming nitric acid (sp. gr. 1.50). Stir the mixture until the tartaric acid has mostly dissolved.
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Controlled Addition of Sulfuric Acid: Begin to slowly add 800 mL of concentrated sulfuric acid (sp. gr. 1.84) from the dropping funnel. The reaction is exothermic. Once the temperature reaches 38°C, immerse the flask in an ice-water bath to maintain the temperature between 38-43°C.
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Crystallization and Isolation: Towards the end of the sulfuric acid addition, tartaric acid dinitrate may begin to crystallize. After the addition is complete, cool the mixture in an ice bath for 30 minutes to ensure complete crystallization.
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Filtration: Filter the crystalline product through a sintered glass funnel. It is crucial to work quickly as the product is not stable in air for extended periods. Wash the crystals with ice-cold concentrated sulfuric acid, followed by a small amount of glacial acetic acid. The product should not be washed with water.
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Immediate Use: The resulting tartaric acid dinitrate is unstable and should be used immediately in the next step without prolonged storage.
Step 2: Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid
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Preparation of the Ammoniacal Solution: In a large beaker or flask, prepare a solution of 800 mL of concentrated ammonium hydroxide (sp. gr. 0.90) and cool it in an ice-salt bath to below 5°C.
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Addition of Tartaric Acid Dinitrate: Carefully and in small portions, add the freshly prepared tartaric acid dinitrate to the cold ammoniacal solution with vigorous stirring. Ensure the temperature of the mixture does not rise above 5°C during the addition.
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Addition of Formaldehyde: To the cold solution, add 100 mL of 37% aqueous formaldehyde solution.
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Reaction and Work-up: Allow the reaction mixture to stand at room temperature overnight. The following day, transfer the mixture to a large evaporating dish and evaporate to dryness on a steam bath.
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Purification of the Crude Product:
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Dissolve the residue in 1.5 L of hot water.
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Add 100 mL of ethanol to the solution.
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In a fume hood, carefully acidify the solution to Congo red paper with concentrated hydrochloric acid (approx. 400 mL).
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Cool the acidified solution in an ice bath for several hours to precipitate the 1H-imidazole-4,5-dicarboxylic acid.
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Collect the precipitate by filtration and wash it successively with cold water, methanol, and diethyl ether.
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Recrystallization: For higher purity, the product can be recrystallized from hot water. The purified product is a white to off-white crystalline solid.
Characterization of 1H-Imidazole-4,5-dicarboxylic Acid
| Property | Value |
| Molecular Formula | C₅H₄N₂O₄ |
| Molar Mass | 156.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | ~288 °C (decomposes) |
| Spectroscopic Data | |
| IR (KBr, cm⁻¹) | Broad O-H stretch (carboxylic acid) ~3400-2400, C=O stretch ~1700, C=N and C=C stretches ~1600-1400 |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.9 (s, 1H, C2-H), ~13.0 (br s, 2H, COOH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~164 (COOH), ~138 (C2), ~128 (C4/C5) |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Mechanistic Insights
The formation of the imidazole ring from tartaric acid dinitrate, ammonia, and formaldehyde is a complex process that can be understood as a variant of the Debus-Radziszewski imidazole synthesis. While a detailed mechanistic study for this specific reaction is not extensively reported, a plausible pathway can be proposed based on established principles of organic chemistry.
Proposed Reaction Mechanism Diagram:
Caption: Plausible mechanism for imidazole ring formation.
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In situ Generation of a Glyoxal Equivalent: Under the basic conditions of the ammoniacal solution, the tartaric acid dinitrate is believed to undergo hydrolysis and elimination to form a highly reactive dicarbonyl species, effectively behaving as a glyoxal equivalent.
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Formation of a Diimine: This dicarbonyl intermediate reacts with two equivalents of ammonia to form a diimine or a related amino alcohol intermediate.
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Condensation with Formaldehyde: The diimine then undergoes condensation with formaldehyde. The carbon of the formaldehyde acts as an electrophile and is attacked by the nucleophilic nitrogen atoms of the diimine.
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Cyclization and Aromatization: Subsequent intramolecular cyclization and dehydration lead to the formation of a dihydroimidazole intermediate. This intermediate is then oxidized to the aromatic imidazole ring. The oxidant in this case is likely dissolved oxygen or another species present in the reaction mixture.
Applications in Research and Industry
The utility of 1H-imidazole-4,5-dicarboxylic acid as a versatile building block is demonstrated by its wide range of applications.
Metal-Organic Frameworks (MOFs)
As previously mentioned, 1H-imidazole-4,5-dicarboxylic acid is an excellent ligand for the synthesis of MOFs. The multiple coordination sites allow for the formation of diverse and intricate three-dimensional structures with high porosity and surface area. These MOFs have been investigated for:
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Gas Storage and Separation: The tunable pore sizes and chemical functionalities of MOFs derived from this ligand allow for the selective adsorption of gases like hydrogen, carbon dioxide, and methane.
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Catalysis: The metal nodes and the organic linkers can both serve as active sites for a variety of catalytic transformations.
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Sensing: The luminescent properties of some of these MOFs can be modulated by the presence of specific analytes, leading to the development of chemical sensors.
Pharmaceutical Intermediates
The imidazole ring is a cornerstone of many pharmaceutical agents. 1H-Imidazole-4,5-dicarboxylic acid provides a convenient entry point for the synthesis of more complex, biologically active molecules.
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Antiviral and Anticancer Agents: Derivatives of 1H-imidazole-4,5-dicarboxylic acid have been synthesized and evaluated for their in vitro antiviral and cytostatic activities.[3]
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Kinase Inhibitors: The dicarboxamide derivatives of this acid can mimic the structure of purines and have been investigated as potential inhibitors of protein kinases, which are important targets in cancer therapy.[4]
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Central Nervous System (CNS) Active Compounds: As mentioned earlier, amides of 1H-imidazole-4,5-dicarboxylic acid have been reported to have stimulating effects on the CNS.[1][2]
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Antibiotics: This dicarboxylic acid is a precursor for the synthesis of novel semi-synthetic penicillins and cephalosporins, which are crucial in combating bacterial infections.[1][2]
Conclusion
The synthesis of 1H-imidazole-4,5-dicarboxylic acid from tartaric acid is a robust and well-documented procedure that provides access to a highly valuable and versatile chemical building block. This guide has provided a detailed experimental protocol, insights into the reaction mechanism, and an overview of the significant applications of the final product in both materials science and medicinal chemistry. By understanding the principles and practicalities of this synthesis, researchers are well-equipped to utilize this important compound in their own scientific endeavors, from the design of novel functional materials to the discovery of new therapeutic agents.
References
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What precautions should be taken when using tartaric acid E334? - Knowledge. (2025, March 31). Retrieved from [Link]
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TARTARIC ACID | Lamothe-Abiet. Retrieved from [Link]
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New 1H-imidazole-4,5-dicarboxylic acid/amide derivatives (1–8),... - ResearchGate. Retrieved from [Link]
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Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - NIH. Retrieved from [Link]
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A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2025, August 6). Retrieved from [Link]
- US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents.
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A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials - Walsh Medical Media. (2017, June 23). Retrieved from [Link]
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